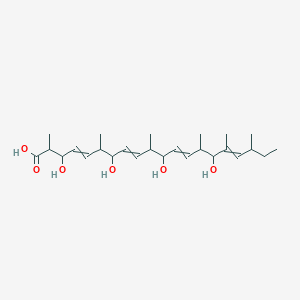
3,7,11,15-Tetrahydroxy-2,6,10,14,16,18-hexamethylicosa-4,8,12,16-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11,15-Tetrahydroxy-2,6,10,14,16,18-hexamethylicosa-4,8,12,16-tetraenoic acid is a complex organic compound known for its unique structure and properties. It is a polysubstituted fatty acid with multiple hydroxyl groups and conjugated double bonds, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetrahydroxy-2,6,10,14,16,18-hexamethylicosa-4,8,12,16-tetraenoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as hexamethylcyclohexane derivatives, which undergo hydroxylation and subsequent dehydrogenation to introduce the necessary hydroxyl groups and double bonds. The reaction conditions often require the use of strong oxidizing agents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to optimize yield and purity. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3,7,11,15-Tetrahydroxy-2,6,10,14,16,18-hexamethylicosa-4,8,12,16-tetraenoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated fatty acid.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction results in a fully saturated fatty acid.
Scientific Research Applications
3,7,11,15-Tetrahydroxy-2,6,10,14,16,18-hexamethylicosa-4,8,12,16-tetraenoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its unique structural properties.
Mechanism of Action
The mechanism by which 3,7,11,15-Tetrahydroxy-2,6,10,14,16,18-hexamethylicosa-4,8,12,16-tetraenoic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups and conjugated double bonds allow it to participate in hydrogen bonding and electron transfer processes, influencing cellular functions and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cubensic acid: Another polysubstituted fatty acid with similar structural features.
Macrolide antibiotics: Share similar substitution patterns and biological activities.
Uniqueness
3,7,11,15-Tetrahydroxy-2,6,10,14,16,18-hexamethylicosa-4,8,12,16-tetraenoic acid is unique due to its specific arrangement of hydroxyl groups and conjugated double bonds, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
169217-49-6 |
|---|---|
Molecular Formula |
C26H44O6 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
3,7,11,15-tetrahydroxy-2,6,10,14,16,18-hexamethylicosa-4,8,12,16-tetraenoic acid |
InChI |
InChI=1S/C26H44O6/c1-8-16(2)15-20(6)25(30)19(5)11-13-23(28)17(3)9-12-22(27)18(4)10-14-24(29)21(7)26(31)32/h9-19,21-25,27-30H,8H2,1-7H3,(H,31,32) |
InChI Key |
BZMYLFBZKSHUAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C=C(C)C(C(C)C=CC(C(C)C=CC(C(C)C=CC(C(C)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


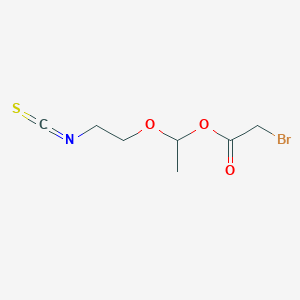
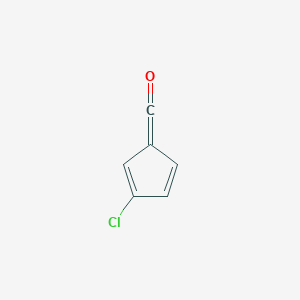
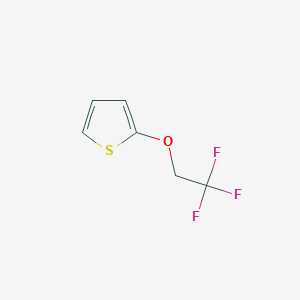
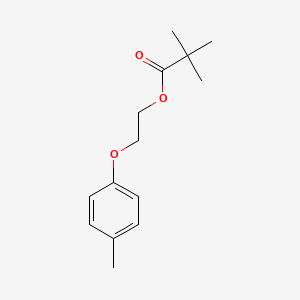
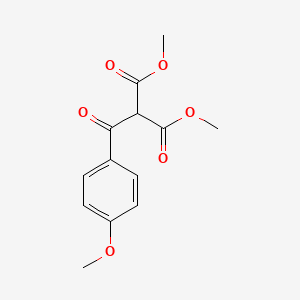
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)

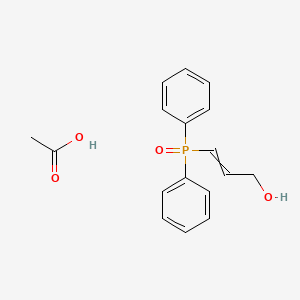
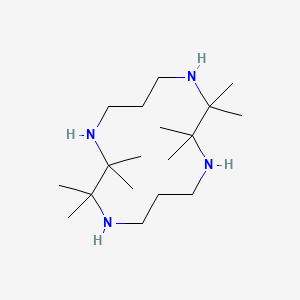
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
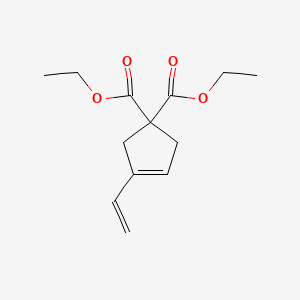
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)
![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)

